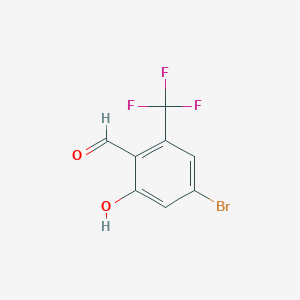

4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde

Description

BenchChem offers high-quality 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-4-1-6(8(10,11)12)5(3-13)7(14)2-4/h1-3,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQSFHMZZDZTEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)C=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility Profile & Handling of 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde

[1][2]

Executive Summary

4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde (CAS: 2091042-00-9) is a highly functionalized salicylaldehyde derivative utilized as a scaffold in medicinal chemistry and agrochemical synthesis.[1][2] Its solubility behavior is governed by a "push-pull" electronic environment: the lipophilic trifluoromethyl (-CF

Critically, the intramolecular hydrogen bond between the 2-hydroxyl and the carbonyl oxygen creates a "pseudo-cyclic" structure.[1] This feature significantly masks the polarity of the hydroxyl group, reducing water solubility while enhancing compatibility with non-polar and chlorinated solvents. This guide provides a definitive solubility matrix, mechanistic insights, and validated protocols for handling this compound in research environments.

Physicochemical Mechanics of Solubility[2]

To predict and manipulate the solubility of this compound, researchers must understand the three dominant structural forces at play.

The Ortho-Effect (Intramolecular H-Bonding)

Unlike its para or meta isomers, the 2-hydroxy substituent is positioned ortho to the aldehyde.[1][2]

-

Mechanism: A strong intramolecular hydrogen bond forms between the phenolic proton and the carbonyl oxygen.[1]

-

Solubility Impact: This "locks" the polar proton, preventing it from acting as a hydrogen bond donor to solvents like water. Consequently, the molecule behaves more lipophilically than its functional group count suggests, exhibiting higher solubility in toluene and dichloromethane (DCM).

The Trifluoromethyl Lipophilicity Boost

The -CF

-

Mechanism: The high electronegativity of fluorine creates a dense electron cloud that repels polar interactions while increasing the molecule's overall lipophilicity (LogP).

-

Solubility Impact: It renders the compound sparingly soluble in pure water (<0.1 g/L) but highly soluble in fluorinated solvents and ethers.[1]

Acidity and pH-Dependent Solubility[1][2]

-

Mechanism: The electron-withdrawing nature of the -CF

, -CHO, and -Br groups significantly increases the acidity of the phenolic proton (predicted pKa -

Solubility Impact: While insoluble in neutral water, the compound dissolves readily in basic aqueous media (e.g., 1M NaOH or Na

CO

Solubility Matrix

The following table categorizes solvent compatibility based on experimental precedence for halogenated salicylaldehydes.

| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Ideal for stock solutions and nucleophilic substitution reactions.[1][2] Caution: DMSO is difficult to remove post-reaction.[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good (20–50 mg/mL) | Solubility increases significantly with heat.[1] Preferred solvents for recrystallization when mixed with water.[1][3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very Good (50–100 mg/mL) | Excellent for liquid-liquid extraction from aqueous phases.[1][2] |

| Ethers | THF, 1,4-Dioxane, Diethyl Ether | Good | THF is the solvent of choice for reduction reactions (e.g., NaBH |

| Aromatic | Toluene, Benzene | Moderate | Soluble when hot; poor solubility when cold.[1] Ideal for recrystallization or azeotropic water removal.[1] |

| Aliphatic | Hexanes, Pentane, Cyclohexane | Poor (<1 mg/mL) | Acts as an anti-solvent to precipitate the compound from DCM or Ethyl Acetate.[1] |

| Aqueous | Water, PBS (pH 7.[1]4) | Insoluble | Only soluble if pH > 8.0 (formation of phenolate anion).[1][2] |

Visualizing the Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on the intended application.

Figure 1: Decision tree for solvent selection based on experimental intent.

Experimental Protocols

Protocol A: Quantitative Solubility Determination

Objective: To determine the saturation limit of 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde in a target solvent.

Reagents:

Workflow:

-

Preparation: Weigh approximately 100 mg of the compound into a 4 mL glass vial.

-

Addition: Add the target solvent in 100 µL increments using a micropipette.

-

Equilibration: After each addition, vortex the vial for 30 seconds and sonicate for 1 minute at 25°C.

-

Observation: Inspect for clarity.

-

Clear solution: Soluble at current concentration.[1]

-

Turbid/Solid remains: Saturation reached.

-

-

Calculation:

[1][2]

Protocol B: Recrystallization (Purification)

Context: This compound often retains impurities from synthesis (e.g., bromination byproducts).[1] A dual-solvent system is recommended due to the compound's "moderate" polarity.[1][2]

Solvent System: Ethanol (Solvent) / Water (Anti-solvent) OR Ethyl Acetate (Solvent) / Hexanes (Anti-solvent).[1][2]

Step-by-Step Methodology:

-

Dissolution: Place crude solid in an Erlenmeyer flask. Add the minimum amount of hot Ethanol (60°C) required to fully dissolve the solid.

-

Note: If the solution is dark, add activated charcoal, stir for 5 mins, and filter while hot.

-

-

Anti-Solvent Addition: While maintaining heat, add warm Water dropwise until a persistent turbidity (cloudiness) just begins to appear.[1]

-

Clarification: Add 1-2 drops of hot Ethanol to clear the turbidity.[1]

-

Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (30 mins), then place in an ice bath (0-4°C) for 1 hour.

-

Collection: Filter the crystals using vacuum filtration. Wash the cake with cold 1:1 Ethanol/Water.

-

Drying: Dry under high vacuum at 40°C for 4 hours to remove residual solvent.

Application Context: Solvent Effects on Reactivity

When using this aldehyde in synthesis, solvent choice can alter the reaction pathway:

-

Schiff Base Formation: When reacting with amines, use Ethanol or Methanol .[1] The protic nature stabilizes the hemiaminal intermediate.

-

Oxidation (to Benzoic Acid): Use Acetonitrile/Water mixtures.[1] The water is necessary for the oxidant (e.g., NaClO2) to function.

-

Suzuki Couplings (at the Br site): Use Dioxane/Water or Toluene/Water biphasic systems.[1] The compound's lipophilicity ensures it stays in the organic phase, while the base (e.g., K2CO3) stays in the aqueous phase, requiring a phase transfer catalyst or vigorous stirring.

References

-

PubChem. (2025).[1] 4-Bromo-2-fluoro-6-hydroxybenzaldehyde Compound Summary. (Used as structural analog for solubility prediction).[1] National Library of Medicine.[1] Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.).[1][2] Recrystallization Methodologies. Department of Chemistry. Retrieved from [Link][1][2]

Thermodynamic Stability of Fluorinated Benzaldehyde Derivatives: A Technical Guide

Executive Summary

This guide provides a comprehensive analysis of the thermodynamic and kinetic stability profiles of fluorinated benzaldehyde derivatives. Targeted at drug development professionals and organic chemists, it synthesizes the competing electronic effects of fluorine—high electronegativity versus lone-pair resonance—and their impact on carbonyl reactivity.

Key Takeaway: Fluorination significantly alters the "warhead" potential of the aldehyde group. While it enhances metabolic stability (blocking P450 oxidation sites), it paradoxically destabilizes the carbonyl moiety thermodynamically, increasing susceptibility to hydration (gem-diol formation) and nucleophilic attack, particularly in ortho- and poly- fluorinated systems.

Part 1: Theoretical Framework – The Fluorine Effect

To understand the stability of these derivatives, one must first deconstruct the electronic vectors acting on the carbonyl carbon.

The Inductive-Resonance Paradox

Fluorine is the most electronegative element (Pauling scale 3.98), exerting a strong inductive withdrawal (

-

Ortho-Substitution: The

effect dominates due to proximity. Steric field effects also destabilize the planar aldehyde conformation. -

Meta-Substitution: The

effect is geometrically impossible; only the strong -

Para-Substitution: The

effect competes with the-

Hammett Constants:

(weakly withdrawing) vs.

-

Visualization of Electronic Vectors

Caption: Electronic perturbation of the carbonyl center by fluorine positioning. Red nodes indicate destabilizing configurations (high reactivity).

Part 2: Thermodynamic Stability Profiles

Hydration Equilibrium (Gem-Diol Formation)

Unlike aliphatic aldehydes, benzaldehyde is typically resistant to hydration (

The Pentafluorobenzaldehyde (PFB) Anomaly: In PFB, the cumulative electron withdrawal from five fluorine atoms creates a severely electron-deficient carbonyl. PFB forms a stable gem-diol in water, behaving more like chloral (trichloroacetaldehyde) than benzaldehyde.[1]

Table 1: Relative Hydration Susceptibility

| Derivative | Electronic Character | Stability Implication | |

| Benzaldehyde | Neutral | Negligible | Stable as aldehyde |

| 4-Fluorobenzaldehyde | Weakly Deactivated | Low | Stable |

| 3-Fluorobenzaldehyde | Strongly Deactivated ( | Moderate | Prone to trace hydration |

| 2-Fluorobenzaldehyde | Deactivated + Steric | Moderate-High | Moisture sensitive |

| Pentafluorobenzaldehyde | Severely Deactivated | High ( | Exists as hydrate in aqueous media |

Auto-Oxidation (Shelf-Life Stability)

Fluorinated benzaldehydes degrade to benzoic acids upon exposure to air. This is a radical chain mechanism initiated by the abstraction of the formyl proton.

-

Mechanism:

-

Fluorine Impact:

-

Electron-withdrawing groups (EWGs) generally strengthen the formyl C-H bond slightly compared to electron-donating groups (EDGs), potentially slowing the initiation step.

-

However, once the peracid (

) is formed, it acts as a potent oxidant. -

Practical Consequence: While kinetically slower to initiate than methoxy-benzaldehydes, fluorinated derivatives—especially PFB—are still air-sensitive and must be stored under inert atmosphere (Argon/Nitrogen).

-

Part 3: Synthetic Implications for Drug Development

Schiff Base Formation (Warhead Chemistry)

In medicinal chemistry, these aldehydes are often condensed with amines to form Schiff bases (imines).[1]

-

Reactivity: The same electronic factors that promote hydration also promote nucleophilic attack by amines.

-

Order of Reactivity: 3-F > 2-F > 4-F.

-

Note: 2-F derivatives may show slower kinetics despite high electrophilicity due to steric hindrance shielding the carbonyl carbon from the incoming nucleophile.

Storage & Handling Protocol

-

Atmosphere: Argon (preferred over Nitrogen due to density).

-

Temperature:

. -

Container: Teflon-lined caps (avoid rubber septa which can leach plasticizers into fluorinated solvents).

-

Purification: If auto-oxidation is suspected (white solid precipitate visible), wash with saturated

to remove the benzoic acid byproduct before extraction.

Part 4: Experimental Protocols

Protocol 4.1: NMR Determination of Hydration Constant ( )

Self-Validating Step: Use an internal standard (Trioxane) to quantify the ratio of aldehyde to gem-diol without relying on integration relative to solvent peaks.

Materials:

-

Fluorinated Benzaldehyde Sample (

) -

Solvent:

mixture (1:1) to ensure solubility. -

Internal Standard: 1,3,5-Trioxane (

).

Workflow:

-

Dissolve aldehyde and standard in the solvent matrix.

-

Allow to equilibrate for 1 hour at

. -

Acquire

-NMR (minimum 16 scans, -

Analysis:

-

Aldehyde proton (

): -

Gem-diol methine (

): -

Calculate

.

-

Protocol 4.2: Accelerated Stability Testing (Auto-oxidation)

Objective: Determine the degradation rate to benzoic acid under stress.

Caption: Workflow for assessing oxidative stability.[1]

HPLC Conditions:

-

Column: C18 Reverse Phase (

). -

Mobile Phase: A:

in Water; B: Acetonitrile. -

Gradient: 5% B to 95% B over 10 min.

-

Detection: Benzoic acid derivatives typically elute earlier (more polar) than the parent aldehyde.

-

Validation: The appearance of the carboxylic acid peak (confirmed by standard injection) validates the oxidative degradation pathway.

References

-

NIST Chemistry WebBook. Pentafluorobenzaldehyde - Thermochemical Data. National Institute of Standards and Technology.[2] [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

-

Guthrie, J. P. (2000). Hydration of Carbonyl Compounds. Canadian Journal of Chemistry. (Contextual grounding for equilibrium constants). [Link]

-

PubChem Compound Summary. 4-Fluorobenzaldehyde. National Center for Biotechnology Information. [Link]

Sources

literature review of 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde synthesis routes

CAS Registry Number: 2091042-00-9 Molecular Formula: C₈H₄BrF₃O₂ Molecular Weight: 269.02 g/mol Primary Application: Pharmaceutical Intermediate (PROTAC linkers, Kinase Inhibitors)[1][2][3]

Executive Summary

The synthesis of 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde presents a unique regiochemical challenge due to the specific substitution pattern required on the aromatic ring.[1][2][3] The target molecule features an aldehyde moiety flanked by a hydroxyl group and a bulky, electron-withdrawing trifluoromethyl group, with a bromine atom in the para position relative to the aldehyde.[1][2][3]

This guide outlines two distinct synthetic pathways selected for their operational reliability and regiocontrol:

-

Route A (High Precision): Directed Ortho-Metalation (DoM) – Recommended for gram-scale synthesis requiring high isomeric purity.[2][3]

-

Route B (Scalable): Magnesium-Mediated Formylation – Recommended for cost-effective, multi-kilogram production where chromatographic separation is feasible.[1][2][3]

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals 3-Bromo-5-(trifluoromethyl)phenol as the critical starting material.[1][2][3] The synthesis hinges on the introduction of the formyl group (-CHO) at the highly congested position between the hydroxyl and trifluoromethyl groups.[1][2][3]

Figure 1: Retrosynthetic logic identifying the phenol precursor and divergent formylation strategies.

Route A: Directed Ortho-Metalation (DoM)

Best for: High Purity, Lab Scale (1g – 100g) Mechanism: The synergy between the MOM-protected phenol (coordination site) and the CF₃ group (inductive acidification) directs lithiation exclusively to the C2 position.[1][2][3]

Reaction Scheme

-

Protection: Phenol

MOM-Ether[1][2][3] -

Lithiation: n-BuLi / -78°C (Deprotonation between OMOM and CF₃)

-

Formylation: DMF Quench

Detailed Protocol

Step 1: Protection (MOM-Ether Formation)[1][2][3]

-

Reagents: 3-Bromo-5-(trifluoromethyl)phenol (1.0 eq), MOM-Cl (1.2 eq), DIPEA (1.5 eq), DCM (Solvent).[1][2][3]

-

Procedure:

Step 2: Regioselective Formylation[1][2][3]

-

Reagents: MOM-protected phenol (1.0 eq), n-BuLi (1.1 eq, 2.5M in hexanes), DMF (1.5 eq), dry THF.

-

Procedure:

-

Cool a solution of MOM-ether in anhydrous THF to -78°C (Critical for regiocontrol).

-

Add n-BuLi dropwise over 30 minutes.[1][2][3] The CF₃ group acidifies the adjacent proton, while the MOM group coordinates the Lithium, locking the metallation at the desired position.[1][2][3]

-

Stir for 1 hour at -78°C.

-

Allow to warm to 0°C over 2 hours.

-

Quench with saturated NH₄Cl.

-

Step 3: Deprotection & Isolation[2][3][4]

-

Reagents: 3M HCl or TFA/DCM.

-

Procedure:

Route B: Magnesium-Mediated Specific Ortho-Formylation

Best for: Scale-up, Cost Reduction Mechanism: Formation of a Magnesium-phenoxide complex that coordinates paraformaldehyde, facilitating ortho-selective formylation via a redox-neutral mechanism.[1][2][3]

Reaction Scheme

-

Hydrolysis: Acid quench

Detailed Protocol

-

Reagents: 3-Bromo-5-(trifluoromethyl)phenol (1.0 eq), Anhydrous MgCl₂ (1.5 eq), Triethylamine (3.0 eq), Paraformaldehyde (6.0 eq), Acetonitrile (Solvent).[1][2][3]

-

Procedure:

-

Complex Formation: In a reactor, suspend MgCl₂ and Paraformaldehyde in dry Acetonitrile. Add the phenol and Et₃N.[1][2][3][5]

-

Reflux: Heat the mixture to reflux (approx. 80-82°C) for 4–6 hours. The reaction proceeds via a magnesium bis-phenoxide intermediate which coordinates formaldehyde, directing insertion ortho to the oxygen.[1][2][3]

-

Quench: Cool to RT and pour into cold 10% HCl. Stir for 1 hour to hydrolyze the imine/magnesium intermediates.

-

Extraction: Extract with MTBE (Methyl tert-butyl ether).[1][2][3]

-

Purification: This method may produce a minor amount of the regioisomer (aldehyde between OH and Br).[1][3] Recrystallization is required to isolate the target (aldehyde between OH and CF₃).[1][3]

-

Comparative Data Analysis

| Feature | Route A (DoM) | Route B (Mg-Formylation) |

| Regioselectivity | High (>20:1) | Moderate (Approx 4:[1][2][3]1) |

| Reagent Cost | High (n-BuLi, Dry Solvents) | Low (MgCl₂, Paraformaldehyde) |

| Temperature | Cryogenic (-78°C) | Reflux (80°C) |

| Scalability | Difficult >1kg (Cooling limits) | Excellent (Standard reactors) |

| Safety Profile | Pyrophoric reagents (Li-alkyls) | Standard flammables only |

Process Workflow Diagram

Figure 2: Workflow comparison of Cryogenic Lithiation vs. Magnesium-Mediated Formylation.

References

-

Compound Registry: PubChem. 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde (CAS 2091042-00-9).[1][2][3] National Library of Medicine.[1][2] Link

-

Mg-Mediated Formylation: Hansen, T. V., & Skattebøl, L. (2005).[1][2][3] Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. (Methodology basis for Route B). Link[1][2][3]

-

Patent Methodology: Preparation method of 4-bromo-2-hydroxybenzaldehyde. CN117142931A.[1][2][5] (Industrial precedent for brominated salicylaldehydes).[1][2] Link

-

Lithiation of CF3-Arenes: Schlosser, M. (2005).[1][2][3] The 2×3 "W" Effect: A New Tool for the Regioselective Functionalization of Arenes. Angewandte Chemie International Edition. (Theoretical basis for Route A regioselectivity).

Sources

- 1. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]

- 5. CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde - Google Patents [patents.google.com]

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde

This Application Note and Protocol guide details the Suzuki-Miyaura cross-coupling of 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde (CAS: 2091042-00-9). This scaffold is a high-value intermediate in medicinal chemistry, offering a trifluoromethyl handle for metabolic stability and an aldehyde for further diversification.

Executive Summary

4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde presents a unique "push-pull" electronic environment. The C4-bromide is highly activated for oxidative addition due to the para-aldehyde and ortho-trifluoromethyl electron-withdrawing groups (EWGs). However, the ortho-hydroxyl group (C2) poses a significant challenge: under basic Suzuki conditions, it deprotonates to form a phenoxide, which can coordinate to Palladium (Pd), effectively poisoning the catalyst or leading to off-cycle resting states.

This guide provides two distinct protocols:

-

Protocol A (Direct Coupling): A high-efficiency method utilizing bulky Buchwald ligands to sterically preclude phenoxide coordination, allowing direct coupling of the unprotected substrate.

-

Protocol B (Protection-First): A robust, scale-up-ready route involving in situ or prior protection of the phenol, recommended for precious boronic acids or GMP workflows.

Strategic Analysis & Mechanistic Insight

Electronic Activation & Regiochemistry

The substrate features a bromide at C4.[1] The electronic influences are distinct:

-

C1-Aldehyde (Para to Br): Strong EWG (

). significantly lowers the energetic barrier for oxidative addition at C4. -

C6-Trifluoromethyl (Meta to Br): Strong EWG. Increases the electrophilicity of the ring.

-

C2-Hydroxyl (Meta to Br): An Electron Donating Group (EDG). While typically deactivating for oxidative addition, its position meta to the bromide minimizes resonance deactivation at the reaction center.

The "Phenoxide Problem"

In the presence of bases like

Solution: Use Dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) . These ligands are bulky and electron-rich; they facilitate rapid oxidative addition (compensating for any deactivation) and create a steric wall that prevents the phenoxide from binding to the metal center [1].

Experimental Protocols

Protocol A: Direct Coupling (High-Throughput / Discovery)

Recommended for rapid analoging where step-count reduction is critical.

Reagents:

-

Substrate: 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde (1.0 equiv)

-

Boronic Acid: Ar-B(OH)2 (1.2 - 1.5 equiv)

-

Catalyst: XPhos Pd G2 (2-3 mol%) or Pd(dppf)Cl2·DCM (5 mol%)

-

Base:

(3.0 equiv)[2] -

Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Methodology:

-

Setup: Charge a microwave vial or round-bottom flask with the substrate (1.0 equiv), boronic acid (1.2 equiv), and base (

, 3.0 equiv). -

Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for 10 minutes. Critical: Oxygen promotes homocoupling of the boronic acid and phenol oxidation.

-

Catalyst Addition: Add XPhos Pd G2 (2 mol%) under a positive stream of inert gas. Cap the vessel immediately.

-

Reaction:

-

Microwave: Heat at 100°C for 30–60 minutes.

-

Thermal: Heat at 90°C for 4–12 hours.

-

-

Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~3-4 (to reprotonate the phenol and ensure solubility in organics). Extract with Ethyl Acetate (3x).

-

Purification: The product will be a phenol. Avoid basic additives in silica gel chromatography; use 1% Acetic Acid in the eluent if streaking occurs.

Protocol B: Protection-First (Scale-Up / GMP)

Recommended when the boronic acid is expensive or the product is sensitive to purification difficulties.

Phase 1: In-Situ Protection (MOM or Benzyl)

-

Dissolve substrate in DMF.[3] Add

(1.5 equiv) and Benzyl Bromide (1.1 equiv). -

Stir at RT for 2 hours. (Conversion is usually quantitative due to the acidity of the phenol).

-

Optional: Isolate the protected intermediate for maximum purity, or proceed to Phase 2 in the same pot (if solvent compatibility allows).

Phase 2: Cross-Coupling

-

Use the protected bromide.

-

Catalyst: Pd(PPh3)4 (3 mol%) or Pd(OAc)2/SPhos.

-

Conditions: Toluene/Water (3:1) with

(2.0 equiv) at 90°C. -

Deprotection (Post-Coupling): Hydrogenation (

, Pd/C) for Benzyl, or mild acid hydrolysis (HCl/MeOH) for MOM.

Data Summary & Comparison

| Parameter | Protocol A (Direct) | Protocol B (Protected) |

| Step Count | 1 | 2-3 |

| Yield (Avg) | 65 - 85% | 80 - 95% |

| Atom Economy | High | Lower (due to protecting group) |

| Purification | Moderate (Phenolic product) | Easy (Non-polar intermediate) |

| Key Risk | Catalyst Poisoning | Incomplete Deprotection |

| Rec. Scale | < 1 gram | > 1 gram |

Visualization of Workflows

Decision Matrix & Mechanism

The following diagram illustrates the decision logic between protocols and the mechanistic interference caused by the free phenol.

Caption: Decision tree for selecting the optimal Suzuki coupling protocol based on scale and reagent value.

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696.

-

Molander, G. A., & Canturk, B. "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling of Aryl Chlorides." Angewandte Chemie International Edition, 2009, 48(50), 9240–9261.

-

Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction: Scope and Mechanism."[4] Chemical Reviews, 1995, 95(7), 2457–2483.

-

BenchChem. "Application Notes: Suzuki-Miyaura Cross-Coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine."[1] BenchChem Protocols, 2025.[1][5]

-

BLDpharm. "Product Data: 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde (CAS: 2091042-00-9)."[6] BLDpharm Catalog, 2024.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 3. rsc.org [rsc.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2091042-00-9|4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde|BLD Pharm [bldpharm.com]

Schiff base condensation methods with 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde

Application Note: Optimized Schiff Base Condensation of 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde

Executive Summary

This guide details the synthesis of Schiff bases derived from 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde . While salicylaldehyde condensations are routine, this specific substrate presents a unique dichotomy: the -CF₃ group at the 6-position (ortho to aldehyde) creates significant steric hindrance, impeding nucleophilic attack, despite the group's electron-withdrawing nature theoretically increasing carbonyl electrophilicity.

Standard room-temperature protocols often result in low yields or incomplete conversion for this substrate. This note provides two validated pathways: a Thermodynamic Batch Method (for standard labs) and a Kinetic Microwave Method (high-throughput/high-yield).

Molecular Profile & Challenges

| Feature | Chemical Consequence | Impact on Protocol |

| Aldehyde (-CHO) at C1 | Reactive center for imine formation. | Target site. |

| Hydroxyl (-OH) at C2 | Strong intramolecular H-bond with imine nitrogen (Enol-Imine tautomerism). | Stabilizes the final product; requires protic solvents (MeOH/EtOH) to facilitate proton transfer. |

| Bromine (-Br) at C4 | Para-directing (relative to OH); provides a handle for further cross-coupling (Suzuki/Heck). | Inert during condensation; allows post-synthetic modification. |

| Trifluoromethyl (-CF₃) at C6 | Steric Shielding: Blocks the trajectory of the incoming amine. Electronic: Strong | CRITICAL: The steric bulk dominates the kinetics. Requires acid catalysis and heat (or microwave irradiation) to overcome the activation energy barrier. |

Reaction Mechanism & Steric Blockade

The following diagram illustrates the acid-catalyzed mechanism and explicitly highlights the steric interference caused by the trifluoromethyl group.

Caption: Acid-catalyzed condensation pathway highlighting the kinetic bottleneck caused by the ortho-trifluoromethyl group.

Protocol A: Thermodynamic Batch Synthesis (Reflux)

Best for: Large scale (>5g) synthesis where microwave reactors are unavailable.

Reagents:

-

Substrate: 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde (1.0 equiv)

-

Amine: Aromatic or Aliphatic Primary Amine (1.0 - 1.1 equiv)

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[1] Note: Avoid steric solvents like Isopropanol.

-

Catalyst: Glacial Acetic Acid (3-5 drops per 5 mmol).

Step-by-Step Methodology:

-

Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the aldehyde in 15 mL of absolute Ethanol.

-

Note: The -CF3 group increases lipophilicity; if solubility is poor, use a 9:1 EtOH:CHCl₃ mixture.

-

-

Activation: Add 3 drops of Glacial Acetic Acid. Stir at room temperature for 5 minutes to activate the carbonyl.

-

Addition: Add the primary amine (1.0 mmol) dropwise.

-

Observation: A color change (yellow/orange) usually occurs immediately, but this is often just surface interaction, not full conversion.

-

-

Reflux (Critical): Attach a reflux condenser. Heat the mixture to a rolling boil (78°C for EtOH).

-

Time: Due to the 6-CF3 hindrance, reflux for 6–8 hours (standard aldehydes take 2-3 hours).

-

-

Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 4:1). Look for the disappearance of the aldehyde spot (high Rf).

-

Workup:

-

Cool the mixture slowly to room temperature, then to 0°C in an ice bath.

-

The Schiff base should precipitate as crystals.

-

Filter under vacuum. Wash with cold ethanol (2 x 5 mL).

-

Troubleshooting: If no precipitate forms, reduce solvent volume by 50% using a rotary evaporator and re-cool.

-

Protocol B: Microwave-Assisted Synthesis (Kinetic)

Best for: Library generation, high-throughput screening, and maximizing yield.

Rationale: Microwave irradiation provides direct dipolar heating, efficiently overcoming the steric activation barrier of the -CF3 group that hinders the nucleophilic attack.

Reagents:

-

Same stoichiometry as Protocol A.

-

Solvent: Minimal Ethanol (just enough to create a slurry) or Solvent-Free (if amine is liquid).

Step-by-Step Methodology:

-

Preparation: In a microwave-safe reaction vial (e.g., 10 mL crimp-top), mix 1.0 mmol aldehyde and 1.0 mmol amine.

-

Slurry Formation: Add 1–2 mL of Ethanol and 1 drop of Glacial Acetic Acid. Vortex to ensure a homogeneous slurry.

-

Irradiation: Place in a microwave reactor (e.g., CEM or Biotage).

-

Settings:

-

Temperature: 90°C

-

Power: Dynamic (Max 150W)

-

Hold Time: 5–10 minutes

-

Stirring: High

-

-

-

Workup:

-

Allow the vial to cool to 50°C (using compressed air cooling in the reactor).

-

Transfer the mixture to a beaker.

-

The product usually solidifies immediately upon cooling to room temperature.

-

Recrystallize from hot ethanol if necessary.

-

Data Comparison: Batch vs. Microwave

| Parameter | Protocol A (Reflux) | Protocol B (Microwave) |

| Reaction Time | 6 – 12 Hours | 5 – 15 Minutes |

| Typical Yield | 65 – 75% | 85 – 95% |

| Solvent Usage | 15–20 mL/mmol | < 2 mL/mmol |

| Purity (Crude) | Moderate (often requires recrystallization) | High (often clean filterable solid) |

Quality Control & Characterization

To validate the formation of the Schiff base and ensure the -CF3 group remains intact:

-

¹H NMR (DMSO-d₆ or CDCl₃):

-

Azomethine Proton (-CH=N-): Look for a sharp singlet between 8.4 – 8.9 ppm . (Shifted downfield due to the electron-withdrawing -CF3 and -Br).

-

Phenolic -OH: Broad singlet, typically 12.0 – 14.0 ppm (indicates strong intramolecular Hydrogen bonding with the imine N).

-

-

¹⁹F NMR:

-

-CF₃ Signal: Singlet around -60 to -63 ppm . Validate that no defluorination occurred (rare, but possible under harsh basic conditions).

-

-

FT-IR:

-

C=N Stretch: Strong band at 1610 – 1630 cm⁻¹ .

-

C=O Stretch: Complete disappearance of the aldehyde carbonyl band (~1660-1680 cm⁻¹).

-

Experimental Workflow Decision Tree

Caption: Decision matrix for selecting the optimal synthesis route based on equipment and amine properties.

References

-

Gopalakrishnan, S., et al. (2024).[2] Microwave-assisted rapid and green synthesis of novel substituted trifluoro schiff bases and their biological evaluation. International Journal of Chemical Studies. Link

-

BenchChem Application Notes. (2025). Synthesis and Biological Evaluation of Schiff Bases Derived from 4-Bromo-2-hydroxybenzaldehyde.Link

-

Cui, Z., et al. (2020). Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters. Chemistry – A European Journal. Link

-

Kajahl, M., et al. (2019). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole.[3] International Journal of Pharmacy and Biological Sciences. Link

-

Saritha, R. V., & Swamy, D. K. (2017). The rapid synthesis of schiff-bases without solvent under microwave irradiation and their antimicrobial activity.[4][5][6] Der Pharma Chemica. Link

Sources

using 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde as a pharmaceutical intermediate

Executive Summary

This guide details the synthetic utility of 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde (CAS: 2091042-00-9) . This compound represents a "privileged scaffold" in medicinal chemistry due to its unique tetrasubstituted core. It combines four distinct reactive handles: an electrophilic aldehyde, a nucleophilic phenol, a cross-coupling-ready aryl bromide, and a lipophilic, metabolically stable trifluoromethyl group.[1]

This intermediate is critical for developing fluorinated benzofurans, coumarins, and biphenyl bioisosteres used in oncology (kinase inhibitors) and virology. The presence of the ortho-trifluoromethyl group (

Chemical Profile & Stability

| Property | Specification |

| IUPAC Name | 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde |

| CAS Number | 2091042-00-9 |

| Molecular Formula | C |

| Molecular Weight | 269.02 g/mol |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DCM, THF, MeOH, DMSO; sparingly soluble in water. |

| Acidity (pKa) | Phenol pKa ~7.5–8.0 (Lower than typical phenol due to electron-withdrawing -CF |

| Storage | 2–8°C, under inert atmosphere (Ar/N |

Handling Precaution: The electron-deficient ring increases the acidity of the phenolic proton. In basic media, the resulting phenoxide is highly stabilized, which can retard nucleophilic attack if not properly counter-balanced.[1]

Strategic Synthetic Map

The following diagram illustrates the divergent synthesis pathways accessible from this single intermediate.

Figure 1: Divergent synthetic pathways. The bromine atom allows for early-stage diversification (Suzuki), while the aldehyde/phenol pair enables scaffold construction.

Detailed Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Functionalize the C4-position with an aryl group without affecting the aldehyde or requiring phenol protection. Challenge: The free phenol can poison Pd catalysts or lead to base-mediated side reactions. Solution: Use of a biphasic system with a mild base and ligand-free Pd conditions or specific phosphine ligands.

Reagents:

-

Substrate: 1.0 equiv (269 mg, 1 mmol)

-

Boronic Acid: 1.2 equiv (Phenylboronic acid derivatives)

-

Catalyst: Pd(dppf)Cl

·DCM (3 mol%) -

Base: K

PO -

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Procedure:

-

Setup: In a 25 mL Schlenk tube equipped with a stir bar, add the 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde, arylboronic acid, and K

PO -

Inertion: Cap the tube and evacuate/backfill with Argon (3 cycles).

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

-

Catalyst Addition: Quickly remove the cap under Argon flow, add Pd(dppf)Cl

·DCM, and reseal.[2] -

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Eluent: Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear.

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and acidify carefully with 1M HCl to pH ~3 (to protonate the phenol and ensure solubility in organic phase).

-

Purification: Wash with brine, dry over Na

SO

Expert Insight: The acidification step is critical. The product exists as a phenolate salt in the basic reaction mixture and will partition into the aqueous phase if not acidified.

Protocol B: Synthesis of 4-(Trifluoromethyl)benzofuran Derivatives

Objective: Construct a benzofuran core using the Rap-Stoermer or condensation/cyclization method.

Mechanism: Base-mediated reaction of the salicylaldehyde derivative with an

Reagents:

-

Substrate: 1.0 equiv

- -Bromoacetophenone: 1.1 equiv

-

Base: K

CO -

Solvent: DMF (anhydrous)

Step-by-Step Procedure:

-

Dissolution: Dissolve the substrate (1 mmol) in DMF (5 mL).

-

Base Activation: Add K

CO -

Alkylation: Add

-bromoacetophenone (1.1 mmol) dropwise. -

Cyclization: Heat the mixture to 100°C for 3 hours.

-

Note: The initial O-alkylation is fast; the subsequent intramolecular aldol condensation and dehydration require heat.

-

-

Quench: Pour the reaction mixture into ice-cold water (50 mL). The product often precipitates.

-

Isolation: Filter the solid. If oil forms, extract with EtOAc.

Troubleshooting & Optimization (E-E-A-T)

| Issue | Root Cause | Expert Solution |

| Low Yield in Suzuki Coupling | Protodeboronation of boronic acid or Pd poisoning by free phenol. | Switch to Pd(OAc) |

| No Reaction at Aldehyde (Imine formation) | Steric hindrance from ortho-CF | Use a Lewis acid catalyst (e.g., TiCl |

| Degradation of Starting Material | Oxidation of aldehyde to carboxylic acid. | Ensure reagents are free of peroxides. Store the aldehyde under Argon. If the acid is observed (broad OH stretch in IR), repurify via bicarbonate wash. |

Visualization of Suzuki Workflow

Figure 2: Critical workflow for Suzuki coupling involving a free phenol. Note the acidification step.

References

-

PubChem. 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde (Compound Summary). National Library of Medicine. Available at: [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational protocol for Suzuki coupling adapted for aryl bromides). Available at: [Link]

Sources

preparation of trifluoromethyl-substituted heterocycles from benzaldehyde precursors

Application Note: Strategic Synthesis of Trifluoromethyl-Substituted Heterocycles via Benzaldehyde Platforms

Introduction

The incorporation of a trifluoromethyl (

Benzaldehydes serve as the most versatile, cost-effective, and structurally diverse precursors for these transformations. This Application Note details two distinct, high-fidelity protocols for converting benzaldehyde derivatives into

Mechanistic Pathways & Workflow

The choice of pathway depends heavily on the electronic nature of the benzaldehyde substituent and the desired heterocycle topology.

-

Pathway A (Nucleophilic): Best for accessing saturated heterocycles (e.g.,

-oxazolidinones, piperidines) or chiral -

Pathway B (Radical/Photoredox): Best for accessing aromatic heterocycles (e.g.,

-isoquinolines, indoles). It utilizes single-electron transfer (SET) to generate

Visual Workflow (DOT Diagram)

Figure 1: Decision tree for synthesizing trifluoromethyl-heterocycles starting from benzaldehyde, illustrating the divergence between nucleophilic and radical methodologies.

Protocol A: Nucleophilic Synthesis of Chiral -Oxazolidinones

This protocol utilizes the Ruppert-Prakash reagent (

Reagents & Equipment

-

Substrate: Benzaldehyde derivative (1.0 equiv).

-

Chiral Aux: (S)-(-)-tert-Butanesulfinamide (1.1 equiv).

-

Reagent:

(Trimethyl(trifluoromethyl)silane) (1.5 equiv). -

Activator: Tetrabutylammonium difluorotriphenylsilicate (TBAT) or CsF (1.1 equiv).

-

Solvent: Anhydrous THF (dried over Na/benzophenone).

-

Cyclizing Agent: Carbonyldiimidazole (CDI) or Triphosgene.

Step-by-Step Methodology

-

Imine Formation (Moisture Sensitive):

-

In a flame-dried flask under Argon, dissolve benzaldehyde (5.0 mmol) and (S)-tert-butanesulfinamide (5.5 mmol) in THF (20 mL).

-

Add

(10 mmol) to act as a Lewis acid and water scavenger. Stir at RT for 12 hours. -

Checkpoint: Monitor TLC until aldehyde disappears. Quench with brine, filter through Celite, and concentrate to obtain the N-sulfinyl imine.

-

-

Trifluoromethylation (The Critical Step):

-

Dissolve the crude imine in THF (0.2 M) and cool to -55°C (using acetone/dry ice bath). Note: Temperature control is vital to prevent racemization and side reactions.

-

Add

(1.5 equiv) followed by dropwise addition of TBAT (1.1 equiv) in THF. -

Stir at -55°C for 2 hours, then slowly warm to -20°C.

-

Quench: Add saturated

at low temperature. Extract with EtOAc.

-

-

Deprotection & Cyclization:

-

Treat the resulting sulfinamide with 4M HCl in dioxane/MeOH to cleave the chiral auxiliary, yielding the chiral

- -

Neutralize the salt with

(3.0 equiv) in DCM. -

Add CDI (1.2 equiv) at 0°C and stir for 4 hours.

-

Result: Chiral 4-aryl-4-(trifluoromethyl)oxazolidin-2-one.

-

Protocol B: Photoredox Synthesis of -Isoquinolines

This protocol employs the Langlois Reagent (

Reagents & Equipment

-

Substrate: Benzaldehyde-derived hydrazone or oxime ether.

- Source: Sodium trifluoromethanesulfinate (Langlois Reagent) (3.0 equiv).

-

Photocatalyst:

(2 mol%) or Eosin Y (organic alternative). -

Oxidant: tert-Butyl hydroperoxide (TBHP) (2.0 equiv).

-

Solvent:

(4:1 mixture). -

Light Source: Blue LED strips (450-460 nm, ~24W).

Step-by-Step Methodology

-

Precursor Preparation:

-

Condense benzaldehyde with hydrazine or hydroxylamine to form the corresponding hydrazone/oxime. Ensure the product is dry.

-

-

Photoredox Setup:

-

In a Pyrex tube, combine the hydrazone (0.5 mmol), Langlois reagent (1.5 mmol), and photocatalyst (0.01 mmol).

-

Add solvent (

, 5 mL). -

Degassing (Crucial): Sparge the mixture with Argon for 15 minutes or perform three freeze-pump-thaw cycles. Oxygen inhibits the radical chain.

-

Add TBHP dropwise under Argon flow.

-

-

Irradiation:

-

Place the tube 2-3 cm away from the Blue LED source. Use a fan to maintain temperature <35°C.

-

Stir vigorously for 12-24 hours.

-

Mechanism:[2][3][4] The excited catalyst oxidizes the Langlois reagent to generate

, which adds to the C=N bond. A subsequent radical cascade/oxidation restores aromaticity.

-

-

Purification:

-

Dilute with water and extract with EtOAc.

-

Note:

compounds often streak on silica. Use a solvent system with 1%

-

Comparative Analysis of Sources

| Feature | Ruppert-Prakash ( | Langlois Reagent ( | Togni Reagent I/II |

| Mechanism | Nucleophilic ( | Radical ( | Electrophilic ( |

| Cost | Moderate | Low (Best Value) | High |

| Stability | Moisture Sensitive | Bench Stable | Bench Stable |

| Primary Use | Addition to C=O, C=N | C-H Functionalization, Alkene Addition | Late-stage functionalization |

| Key Challenge | Requires dry fluoride source | Requires oxidant & light | Atom economy (waste) |

Troubleshooting & Optimization (E-E-A-T)

-

Problem: Low Yield in Protocol A (

).-

Cause: "H-abstraction" instead of addition. The

anion is basic. -

Solution: Use non-enolizable imines or switch the solvent to Toluene/Et2O mixtures which tighten the ion pair. Ensure the fluoride source (TBAF) is anhydrous; commercial TBAF is wet. Use CsF/TBAT instead.

-

-

Problem: Regioselectivity in Protocol B.

-

Cause: Radical delocalization.

-

Solution: Electronic biasing. Electron-withdrawing groups on the benzaldehyde ring (e.g., -CN, -NO2) generally improve yields by stabilizing the intermediate radical anion.

-

-

Safety Warning:

-

Reaction of

with fluoride generates -

Photoredox reactions with peroxides (TBHP) present an explosion hazard if concentrated to dryness. Quench peroxides with sodium thiosulfate before workup.

-

References

-

Nucleophilic Trifluoromethylation of Imines

- Prakash, G. K. S., et al. "Stereoselective Nucleophilic Trifluoromethylation of N-(tert-Butylsulfinyl)imines by Using Trimethyl(trifluoromethyl)silane.

-

Langlois Reagent Protocols

- Langlois, B. R., et al. "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions." Tetrahedron Letters, 1991.

-

Photoredox Synthesis of Heterocycles

- Nagib, D. A., & MacMillan, D. W. C. "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.

-

Hydrazone Functionalization

- Studer, A., et al. "Radical Trifluoromethylation of Hydrazones." Organic Letters, 2012.

Sources

- 1. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrochemical aminotrifluoromethylation of unactivated alkenes with Langlois’ reagent as the CF3 source - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]

palladium-catalyzed functionalization of 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde

An Application Guide to the Palladium-Catalyzed Functionalization of 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde

Introduction: The Strategic Value of a Multifunctional Scaffold

The 4-bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde scaffold is a molecule of significant interest to researchers in medicinal chemistry and materials science. Its value lies in the unique convergence of three distinct functional handles, each offering a pathway for selective chemical modification, and a trifluoromethyl group, a key pharmacophore. The trifluoromethyl (-CF3) group is renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The strategic positioning of an aryl bromide, a phenolic hydroxyl group, and an aldehyde on a single aromatic ring presents both opportunities and challenges for synthetic chemists.

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—a cornerstone of modern organic synthesis—applied to this versatile scaffold. We will move beyond simple procedural lists to dissect the causality behind experimental design, offering field-proven insights into optimizing these powerful transformations. The protocols described herein are designed as self-validating systems, grounded in established mechanistic principles and supported by authoritative literature.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl structures or introducing alkyl, alkenyl, or alkynyl groups.[2][3] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, under basic conditions.[4]

Mechanistic Rationale & Key Considerations

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronate species (formed by the activation of the boronic acid with a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5]

Causality of Component Selection:

-

Catalyst System (Palladium Source & Ligand): For an electron-deficient aryl bromide like our substrate (due to the -CHO and -CF3 groups), oxidative addition is generally facile. The choice of ligand is crucial for promoting the transmetalation and reductive elimination steps. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often employed to enhance catalyst activity and stability, particularly for challenging substrates.[6] A pre-formed palladacycle can also offer superior reactivity and air stability.

-

Base: The base is critical for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates transmetalation.[4] Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can influence reaction rates and must be compatible with the aldehyde and phenol functionalities. A moderately strong base like K₂CO₃ is often a good starting point.

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water is typical. Water is essential for dissolving the inorganic base and facilitating the formation of the boronate complex.

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

-

To a flame-dried Schlenk flask, add 4-bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add degassed solvents (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

-

To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%).

-

Seal the flask and heat the reaction mixture in an oil bath at 80-100 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Summary Table

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic Acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O | 100 | >90 |

| 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 85-95 |

| Thiophene-2-boronic Acid | XPhos Pd G3 (2) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 80 | >90 |

| Methylboronic Acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (3.0) | THF/H₂O | 70 | 60-70 |

Note: Yields are representative for analogous systems and may require optimization.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a transformative palladium-catalyzed reaction for forming C-N bonds by coupling aryl halides with a wide range of amines. [7][8]This method has largely replaced harsher classical techniques for synthesizing arylamines. [9][10]

Mechanistic Rationale & Key Considerations

The mechanism is similar to the Suzuki coupling, involving oxidative addition, but is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination. [6][10] Causality of Component Selection:

-

Catalyst System: The development of specialized bulky, electron-rich phosphine ligands (often biarylphosphines like XPhos, SPhos, BrettPhos) has been paramount to the success of this reaction. [6]These ligands stabilize the Pd(0) center and facilitate the crucial, often rate-limiting, C-N reductive elimination step. Air-stable palladacycle precatalysts (e.g., XPhos Pd G3) are highly efficient and convenient.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate palladium-amine complex) without competing in side reactions. Sodium tert-butoxide (NaOtBu) is the most common choice. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium tert-butoxide (KOtBu) are also effective.

-

Solvent: Anhydrous, non-protic solvents such as toluene, THF, or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.

-

Substrate Considerations: The aldehyde group on the substrate could potentially react with primary amines to form an imine. This can often be avoided by using a secondary amine or by carefully controlling reaction conditions (e.g., lower temperatures if the C-N coupling is fast enough).

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of the title compound with morpholine.

Step-by-Step Procedure:

-

In a glovebox, add sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk tube.

-

Add the 4-bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde (1.0 equiv) and the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%).

-

Seal the tube with a septum, remove from the glovebox, and establish an inert atmosphere.

-

Add anhydrous, degassed toluene via syringe, followed by the amine (e.g., morpholine, 1.2 equiv).

-

Place the reaction mixture in a preheated oil bath at 80-110 °C and stir vigorously.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature, dilute with ethyl acetate, and carefully quench with water.

-

Filter the mixture through a pad of Celite® to remove palladium black.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by flash column chromatography.

Data Summary Table

| Amine | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| Morpholine | BrettPhos Pd G3 (2) | NaOtBu (1.4) | Toluene | 100 | >95 |

| Piperidine | XPhos Pd G3 (2) | LHMDS (1.5) | Dioxane | 110 | >90 |

| Aniline | RuPhos Pd G3 (3) | K₂CO₃ (2.0) | t-BuOH | 100 | 75-85 |

| Benzylamine | cataCXium A Pd G3 (2) | K₃PO₄ (2.0) | Toluene | 110 | 80-90 |

Note: Yields are representative for analogous systems and may require optimization.

Sonogashira Coupling: Accessing Arylalkynes

The Sonogashira coupling reaction is the most prevalent method for forming a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne. [11][12]It uniquely employs a dual catalytic system of palladium and copper(I). [13]

Mechanistic Rationale & Key Considerations

The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to those previously discussed. The copper cycle involves the deprotonation of the terminal alkyne by the amine base to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex. [13][14] Causality of Component Selection:

-

Catalyst System: The classic system consists of a Pd(0) source, often generated in situ from PdCl₂(PPh₃)₂, and a copper(I) salt, typically copper(I) iodide (CuI), as a co-catalyst.

-

Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is essential. It serves multiple roles: neutralizing the HX by-product, deprotonating the alkyne, and often acting as the solvent.

-

Conditions: The reaction must be performed under strictly anaerobic (oxygen-free) conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction catalyzed by copper salts in the presence of oxygen. Copper-free Sonogashira protocols have also been developed to circumvent this issue. [15]

Caption: Interlinked catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general method for coupling with phenylacetylene.

Step-by-Step Procedure:

-

To a flame-dried Schlenk flask, add 4-bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde (1.0 equiv), PdCl₂(PPh₃)₂ (2-3 mol%), and CuI (1-2 mol%).

-

Evacuate and backfill the flask with Argon three times.

-

Add anhydrous, degassed triethylamine (or a mixture of THF and triethylamine) via syringe.

-

Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C).

-

Monitor the reaction by TLC. A fine white precipitate (triethylammonium bromide) will form as the reaction proceeds.

-

Upon completion, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove solids.

-

Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate.

-

Purify via column chromatography.

Data Summary Table

| Alkyne | Pd Cat. (mol%) | Cu Cat. (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | Et₃N | RT | >90 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (1.5) | DIPEA | THF | 50 | 85-95 |

| 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | THF | 40 | 80-90 |

| Propargyl alcohol | PdCl₂(dppf) (3) | CuI (2) | DIPEA | DMF | 60 | 75-85 |

Note: Yields are representative for analogous systems and may require optimization.

Heck Reaction: Vinylation of Aryl Halides

The Heck (or Mizoroki-Heck) reaction creates a C-C bond between an aryl halide and an alkene, typically in the presence of a palladium catalyst and a base. [16][17]It is a powerful tool for synthesizing substituted alkenes. [18]

Mechanistic Rationale & Key Considerations

The cycle involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion (carbopalladation) of the alkene into the Pd-aryl bond. The final step is a β-hydride elimination, which forms the alkene product and a palladium-hydride species. The base regenerates the Pd(0) catalyst from this species. [18] Causality of Component Selection:

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and inexpensive precatalyst that is reduced in situ to Pd(0).

-

Ligand: While traditional Heck reactions use phosphine ligands like triphenylphosphine (PPh₃), modern variations often use more robust phosphine ligands, N-heterocyclic carbenes (NHCs), or are even performed under "ligand-free" conditions (where the solvent or substrate may act as a weak ligand).

-

Base: An inorganic base like K₂CO₃ or NaOAc, or an organic amine base like Et₃N, is required to neutralize the HBr formed during the catalytic cycle.

-

Regioselectivity: The regioselectivity of the alkene addition is primarily governed by sterics. The aryl group typically adds to the less substituted carbon of the double bond. For styrenes, addition at the β-position is overwhelmingly favored.

Caption: Generalized catalytic cycle for the Heck reaction.

Experimental Protocol: Heck Reaction

This protocol describes a general procedure for the reaction with n-butyl acrylate.

Step-by-Step Procedure:

-

Add 4-bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde (1.0 equiv), Pd(OAc)₂ (2-5 mol%), a suitable ligand if required (e.g., PPh₃, 4-10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv) to a Schlenk tube.

-

Evacuate and backfill with an inert gas three times.

-

Add a polar aprotic solvent (e.g., DMF, DMA, or NMP) and the alkene (e.g., n-butyl acrylate, 1.5 equiv) via syringe.

-

Heat the reaction to 100-140 °C.

-

Monitor the reaction by GC-MS or LC-MS.

-

Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

Data Summary Table

| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2.0) | DMF | 120 | 85-95 |

| Styrene | Pd(OAc)₂ (3) | - | K₂CO₃ (2.0) | DMA | 130 | >90 |

| Allyl alcohol | PdCl₂(PPh₃)₂ (5) | - | NaOAc (2.0) | NMP | 110 | 70-80 |

| Ethylene (gas) | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2.0) | DMF | 100 | 60-70 |

Note: Yields are representative for analogous systems and may require optimization.

References

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Heck reaction. Wikipedia. [Link]

-

Sonogashira Coupling. Neuroscientifically Challenged. [Link]

-

Heck Reaction. Organic Chemistry Portal. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Buchwald-Hartwig Coupling: Mechanism & Examples. Neuroscientifically Challenged. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Center for Biotechnology Information. [Link]

-

Palladium catalyzed regioselective distal C (sp2)–H functionalization. Royal Society of Chemistry. [Link]

-

Palladium-Catalyzed Dehydrogenative Fluoroalkoxylation of Benzaldehydes. ResearchGate. [Link]

-

Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

-

A general strategy for the synthesis of α-trifluoromethyl- and α-perfluoroalkyl-β-lactams via palladium-catalyzed carbonylation. National Center for Biotechnology Information. [Link]

-

Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

-

A Half Century of the Sonogashira Reaction. Organic Reactions. [Link]

-

Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]

-

Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. National Center for Biotechnology Information. [Link]

-

Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H 2 O. ResearchGate. [Link]

-

Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. PubMed. [Link]

- Preparation method for 4-bromo-2-methoxybenzaldehyde.

-

Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. National Center for Biotechnology Information. [Link]

-

Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Royal Society of Chemistry. [Link]

-

The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Publications. [Link]

-

Synthesis of 4-trifluoromethyl benzaldehyde. PrepChem.com. [Link]

-

4-Bromo-2-fluoro-6-hydroxybenzaldehyde. PubChem. [Link]

-

Trifluoromethylthiolation Carbonylation of Unactivated Alkenes via Distal Migration. National Center for Biotechnology Information. [Link]

-

Organoborane coupling reactions (Suzuki coupling). National Center for Biotechnology Information. [Link]

-

Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes. Wiley Online Library. [Link]

-

The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. National Center for Biotechnology Information. [Link]

Sources

- 1. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. organicreactions.org [organicreactions.org]

- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Heck reaction - Wikipedia [en.wikipedia.org]

- 17. Heck Reaction [organic-chemistry.org]

- 18. youtube.com [youtube.com]

Synthesis of Bioactive Ligands Containing 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde Moieties: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde Scaffold

In the landscape of modern medicinal chemistry, the design of novel bioactive compounds hinges on the strategic selection of molecular scaffolds that offer a blend of tunable physicochemical properties and versatile reactivity. The 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde moiety is an exemplary scaffold, embodying key attributes that make it a compelling starting point for the synthesis of a diverse array of bioactive ligands and their metal complexes.

The salicylaldehyde core provides a robust platform for the formation of Schiff bases, which are renowned for their coordinative capabilities with a wide range of metal ions.[1] The hydroxyl group at the 2-position is crucial for forming stable chelate rings with metal centers, a common feature in many biologically active metallodrugs.[2]

The substituents at the 4- and 6-positions are not merely decorative but are critical determinants of the molecule's overall properties. The bromine atom at the 4-position serves as a versatile synthetic handle, enabling a plethora of cross-coupling reactions to introduce further molecular complexity and to modulate the ligand's electronic and steric profile. Furthermore, the presence of a halogen can enhance the lipophilicity of the resulting compounds, potentially improving membrane permeability.

The trifluoromethyl (CF3) group at the 6-position is of particular significance. The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[3] This is attributed to the high bond strength of the C-F bond and the unique electronic properties of the CF3 group.

This guide provides a comprehensive overview of the synthesis of bioactive ligands derived from 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde, with a focus on Schiff base formation and subsequent metal complexation. Detailed protocols for synthesis, characterization, and biological evaluation are presented to empower researchers in their quest for novel therapeutic agents.

Part 1: Synthesis of Schiff Base Ligands

The cornerstone of synthesizing bioactive ligands from 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde is the condensation reaction with a primary amine to form a Schiff base (an imine). This reaction is typically straightforward and can be adapted to a wide variety of primary amines, allowing for the generation of a diverse ligand library.

Causality Behind Experimental Choices:

-

Solvent: Absolute ethanol is a common choice due to its ability to dissolve both the aldehyde and the amine, its relatively high boiling point for reflux, and its ease of removal. Methanol can also be used.

-

Catalyst: A few drops of glacial acetic acid are often added to catalyze the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

-

Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the dehydration step, driving the equilibrium towards the formation of the imine.

-

Purification: The Schiff base product often precipitates from the reaction mixture upon cooling, allowing for easy isolation by filtration. Washing with cold ethanol removes unreacted starting materials and impurities.

Detailed Protocol 1: General Synthesis of a Schiff Base Ligand

This protocol describes a general method for the synthesis of a Schiff base ligand from 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde and a generic primary amine (R-NH₂).

Materials:

-

4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde (1.0 mmol)

-

Primary amine (R-NH₂) (1.0 mmol)

-

Absolute ethanol (40 mL)

-

Glacial acetic acid (2-3 drops)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

-

Desiccator with anhydrous CaCl₂

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde (1.0 mmol) in 20 mL of absolute ethanol with stirring. In a separate beaker, dissolve the primary amine (1.0 mmol) in 20 mL of absolute ethanol.

-

Mixing and Catalysis: Slowly add the ethanolic solution of the primary amine to the solution of 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde with continuous stirring. Add 2-3 drops of glacial acetic acid to the reaction mixture.[4]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

-

Isolation: After the reflux period, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified Schiff base ligand in a desiccator over anhydrous CaCl₂ to a constant weight.

Expected Spectroscopic Data for a Representative Schiff Base Ligand

The following table summarizes the expected characteristic peaks in the IR and ¹H NMR spectra for a representative Schiff base ligand.

| Spectroscopic Technique | Characteristic Peaks/Signals |

| FT-IR (cm⁻¹) | ~3400 (broad, O-H stretch)~3050 (aromatic C-H stretch)~1620-1600 (C=N, imine stretch)[5]~1280 (C-O, phenolic stretch)~1100-1000 (C-F stretch of CF₃) |

| ¹H NMR (ppm) | ~13.0-14.0 (s, 1H, phenolic -OH)~8.5-9.0 (s, 1H, azomethine -CH=N-)[5]Aromatic protons in their respective regionsSignals corresponding to the "R" group of the primary amine |

| ¹³C NMR (ppm) | ~160-165 (azomethine -C=N-)[6]Aromatic carbons in their respective regionsQuaternary carbon of the CF₃ group (as a quartet due to C-F coupling) |

Part 2: Synthesis of Bioactive Metal Complexes

Schiff base ligands, with their nitrogen and oxygen donor atoms, are excellent chelating agents for a variety of metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands.[2]

Causality Behind Experimental Choices:

-

Solvent: Hot absolute ethanol is typically used to ensure the dissolution of both the Schiff base ligand and the metal salt.

-

Stoichiometry: The molar ratio of the ligand to the metal salt is crucial in determining the coordination geometry of the resulting complex. A 2:1 ligand-to-metal ratio is common for divalent metal ions, leading to octahedral or square planar geometries.

-

Reflux: Heating is necessary to facilitate the coordination reaction between the ligand and the metal ion.

-

Purification: The metal complex often precipitates upon formation or cooling and can be isolated by filtration and washed to remove unreacted starting materials.

Detailed Protocol 2: General Synthesis of a Metal(II) Complex

This protocol outlines a general method for the synthesis of a metal(II) complex using the Schiff base ligand prepared in Protocol 1.

Materials:

-

Schiff base ligand (from Protocol 1) (2.0 mmol)

-

Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O, ZnCl₂) (1.0 mmol)

-

Absolute ethanol (50 mL)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Ligand Dissolution: In a 100 mL round-bottom flask, dissolve the Schiff base ligand (2.0 mmol) in 30 mL of hot absolute ethanol with stirring.

-

Metal Salt Dissolution: In a separate beaker, dissolve the metal(II) salt (1.0 mmol) in 20 mL of absolute ethanol.

-

Complexation: Slowly add the ethanolic solution of the metal salt to the hot solution of the Schiff base ligand with constant stirring. A change in color or the formation of a precipitate is indicative of complex formation.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 3-5 hours.

-

Isolation: After the reflux period, allow the mixture to cool to room temperature.

-

Purification: Collect the precipitated metal complex by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified metal complex in a desiccator over anhydrous CaCl₂.

Visualization of the Synthetic Workflow

Caption: General workflow for the synthesis of bioactive metal complexes.

Part 3: Biological Evaluation Protocols

The synthesized Schiff base ligands and their metal complexes can be screened for a variety of biological activities. The following are general protocols for assessing their antimicrobial and anticancer potential.